Home > Products > Screening Compounds P39797 > Menin-MLL inhibitor 21
Menin-MLL inhibitor 21 - 2448172-22-1

Menin-MLL inhibitor 21

Catalog Number: EVT-12537871
CAS Number: 2448172-22-1
Molecular Formula: C31H34N8O3
Molecular Weight: 566.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Icovamenib is an orally bioavailable, irriversible inhibitor of menin, an essential co-factor of oncogenic menin-mixed lineage leukemia (MLL; myeloid/lymphoid leukemia; KMT2A) fusion proteins, with potential antineoplastic activity. Upon oral administration, icovamenib specifically targets and binds to menin, thereby preventing the interaction between the two proteins menin and MLL and the formation of the menin-MLL complex. This reduces the expression of downstream target genes, such as MYC and Bcl2, and results in an inhibition of the proliferation of MLL-rearranged tumor cells. Menin, an essential transcriptional regulator, plays a key role in oncogenic signaling in cancers driven by oncogenic MLL-fusions.
Overview

Menin-MLL inhibitor 21 is a compound that targets the interaction between menin and mixed lineage leukemia (MLL) fusion proteins, which are implicated in various types of leukemia, particularly acute leukemias. Menin, a protein encoded by the MEN1 gene, plays a critical role as a cofactor in the oncogenic activity of MLL fusion proteins, which are formed due to chromosomal translocations involving the KMT2A gene. The inhibition of this interaction is considered a promising therapeutic strategy to combat leukemogenesis.

Source

Menin-MLL inhibitor 21 is part of a class of small-molecule inhibitors designed to disrupt the menin-MLL interaction. These inhibitors have been developed through extensive research efforts aimed at understanding the structural and functional dynamics of menin and its interactions with MLL fusion proteins. The development of these inhibitors has been informed by high-resolution crystal structures that reveal the binding sites and mechanisms involved in menin's function as an oncogenic cofactor.

Classification

Menin-MLL inhibitor 21 falls under the category of antineoplastic agents, specifically targeting protein-protein interactions involved in cancer pathways. It is classified as a small-molecule inhibitor, which is designed to bind specifically to menin, thereby blocking its interaction with MLL fusion proteins.

Synthesis Analysis

Methods

The synthesis of menin-MLL inhibitor 21 typically involves multi-step organic synthesis techniques, including:

  1. Initial Screening: Identification of lead compounds through high-throughput screening against menin.
  2. Structure-Activity Relationship Studies: Optimization of lead compounds based on their binding affinity and inhibitory activity against the menin-MLL interaction.
  3. Chemical Modifications: Structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Technical Details

The synthesis may utilize various organic reactions such as:

  • Coupling Reactions: To form amide or ester bonds.
  • Cyclization Reactions: To create cyclic structures that improve binding efficacy.
  • Functional Group Transformations: To introduce or modify specific functional groups that enhance solubility and bioavailability.
Molecular Structure Analysis

Structure

Menin-MLL inhibitor 21 features a complex molecular structure that allows it to effectively bind to the MLL pocket on menin. The specific arrangement of atoms within the compound facilitates strong interactions with key residues in the binding site.

Data

The molecular formula and weight, along with specific structural data such as bond lengths and angles, are critical for understanding how this compound interacts with menin. High-resolution X-ray crystallography studies provide detailed insights into these structural features.

Chemical Reactions Analysis

Reactions

Menin-MLL inhibitor 21 undergoes several important chemical reactions during its synthesis and when interacting with biological targets:

  1. Binding Reaction: The primary reaction involves the inhibitor binding to menin, effectively blocking its interaction with MLL fusion proteins.
  2. Metabolic Reactions: Once administered, the compound may undergo metabolic transformations in vivo, impacting its efficacy and safety profile.

Technical Details

Understanding these reactions requires knowledge of kinetics and thermodynamics related to ligand-receptor interactions, as well as potential off-target effects that could arise from non-specific binding.

Mechanism of Action

Process

The mechanism by which menin-MLL inhibitor 21 exerts its effects involves:

  1. Disruption of Protein Interactions: By binding to menin, the inhibitor prevents its association with MLL fusion proteins.
  2. Alteration of Gene Expression: This disruption leads to downregulation of target genes that are normally activated by the menin-MLL complex, contributing to leukemogenesis.

Data

Experimental studies demonstrate that this inhibition results in decreased expression of oncogenic factors such as HOXA9 and MEIS1, which are critical for maintaining leukemic cell proliferation.

Physical and Chemical Properties Analysis

Physical Properties

Menin-MLL inhibitor 21 exhibits specific physical properties such as:

  • Solubility: Typically evaluated in various solvents to determine bioavailability.
  • Stability: Assessed under different pH conditions and temperatures to ensure efficacy during storage and administration.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Important for dosing calculations.
  • Log P (Partition Coefficient): Indicates lipophilicity, affecting absorption and distribution.
  • pKa Values: Relevant for understanding ionization at physiological pH.

Relevant analyses often involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry for structural confirmation.

Applications

Scientific Uses

Menin-MLL inhibitor 21 has significant applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily investigated for its potential in treating acute leukemias associated with MLL translocations.
  2. Research Tool: Used in studies exploring the role of menin in gene regulation and leukemia biology.
  3. Drug Development: Serves as a lead compound for developing next-generation inhibitors targeting similar pathways in other malignancies.

Properties

CAS Number

2448172-22-1

Product Name

Menin-MLL inhibitor 21

IUPAC Name

N-[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]-4-[[(3R)-3-(prop-2-enoylamino)piperidin-1-yl]methyl]pyridine-2-carboxamide

Molecular Formula

C31H34N8O3

Molecular Weight

566.7 g/mol

InChI

InChI=1S/C31H34N8O3/c1-2-28(40)35-24-4-3-11-38(19-24)18-21-9-10-32-27(16-21)31(41)36-23-7-5-22(6-8-23)26-17-25-29(37-26)33-20-34-30(25)39-12-14-42-15-13-39/h2,5-10,16-17,20,24H,1,3-4,11-15,18-19H2,(H,35,40)(H,36,41)(H,33,34,37)/t24-/m1/s1

InChI Key

CPRLHPSXWZTPMC-XMMPIXPASA-N

Canonical SMILES

C=CC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6

Isomeric SMILES

C=CC(=O)N[C@@H]1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.